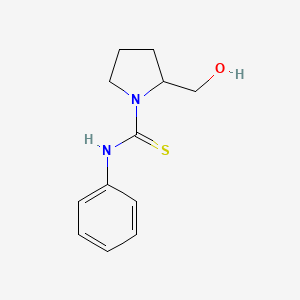

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

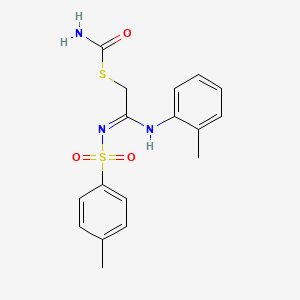

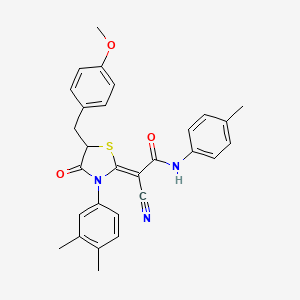

The compound “2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2-(hydroxymethyl)” indicates a -CH2OH group on the second carbon of the ring. The “N-phenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the nitrogen atom. The “carbothioamide” part implies the presence of a functional group that includes a carbonyl (C=O), a thiol (-SH), and an amide (-NH2 or -NHR or -NR2) group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxymethyl and phenyl groups, and the creation of the carbothioamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the pyrrolidine ring. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze the structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the hydroxymethyl group might be susceptible to oxidation, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

Properties like solubility, melting point, boiling point, and stability could be predicted based on the compound’s structure. For example, the presence of both polar (hydroxymethyl, carbothioamide) and nonpolar (phenyl) groups suggests the compound might have interesting solubility properties .科学研究应用

Biological Activities and Applications

Chemotherapeutic Potential : Some derivatives of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, such as polymethoxylated 3-naphthyl-5-phenylpyrazoline-carbothioamide derivatives, have been investigated for their potential in treating colorectal cancers. These compounds showed promising cytotoxicity and inhibited cell cycle progression, triggering apoptosis through the caspase-mediated pathway, suggesting their potential as chemotherapeutic agents (Shin et al., 2016).

Antimicrobial Effects : Various studies have synthesized and evaluated the antimicrobial properties of carbothioamide derivatives. For example, 2-[(2-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide and its metal complexes showed significant antibacterial and antifungal activity against various bacterial and fungal isolates (Sani & Yahaya, 2016). Additionally, novel pyrazole-1-carbothioamide derivatives have shown bactericidal activities against specific bacterial strains (Liu et al., 2007).

Antioxidant Properties : Certain thiosemicarbazones, which are structurally related to carbothioamides, have shown antioxidant activity. This suggests the potential of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide derivatives in antioxidant applications, although specific studies on this compound were not found (Karaküçük-Iyidoğan et al., 2014).

Ribonucleotide Reductase Inhibition : A related compound, 2,2'-Bipyridyl-6-carbothioamide, has been studied for its inhibition of ribonucleotide reductase, a key enzyme in proliferating cells, demonstrating potential for antitumor activity (Nocentini & Barzi, 1997).

Chemical and Physical Properties

NMR Spectral Assignments : The NMR spectral data of derivatives of 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide, such as polymethoxylated diphenylnaphthylpyrazolinyl-1-carbothioamides, have been reported. This information is crucial for the identification of newly synthesized or isolated derivatives (Jung et al., 2016).

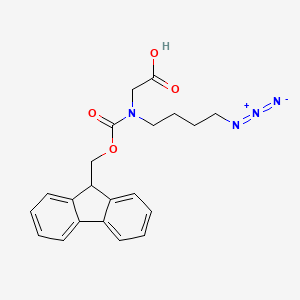

Synthetic Methods : Studies have developed synthetic methods for related compounds, which could be applicable to 2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide. For instance, a rapid synthetic method was established for bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in biologically active compounds (Wang et al., 2016).

Solubility Studies : The solubility of carbothioamide derivatives in various solvents has been measured, providing important data for the formulation and application of these compounds in different environments (Shakeel et al., 2014).

安全和危害

属性

IUPAC Name |

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJESMJVNEOYCAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=S)NC2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxymethyl)-N-phenylpyrrolidine-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)

![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)

![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)

![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)